tert-Butyl (1-(2-bromopyridin-4-yl)cyclopropyl)carbamate
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Overview
Description
Tert-butyl 1-(2-bromopyridin-4-yl)cyclopropylcarbamate is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of pyridine and cyclopropane, featuring a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(2-bromopyridin-4-yl)cyclopropylcarbamate typically involves a multi-step process. One common method starts with the bromination of 4-pyridyl cyclopropane, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The final step involves the reaction of the brominated intermediate with tert-butyl isocyanate under mild conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-(2-bromopyridin-4-yl)cyclopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can lead to the formation of hydroxylated or hydrogenated derivatives, respectively.
Scientific Research Applications
Tert-butyl 1-(2-bromopyridin-4-yl)cyclopropylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 1-(2-bromopyridin-4-yl)cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1-(2-chloropyridin-4-yl)cyclopropylcarbamate
- Tert-butyl 1-(2-fluoropyridin-4-yl)cyclopropylcarbamate
- Tert-butyl 1-(2-iodopyridin-4-yl)cyclopropylcarbamate
Uniqueness
Tert-butyl 1-(2-bromopyridin-4-yl)cyclopropylcarbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in medicinal chemistry and other research areas.
Properties
Molecular Formula |
C13H17BrN2O2 |
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Molecular Weight |
313.19 g/mol |
IUPAC Name |
tert-butyl N-[1-(2-bromopyridin-4-yl)cyclopropyl]carbamate |
InChI |
InChI=1S/C13H17BrN2O2/c1-12(2,3)18-11(17)16-13(5-6-13)9-4-7-15-10(14)8-9/h4,7-8H,5-6H2,1-3H3,(H,16,17) |
InChI Key |
RDUISJDOWOIILY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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